Cas no 796600-15-2 (2-Chloro-4-fluoro-3-methylbenzonitrile)

2-Chloro-4-fluoro-3-methylbenzonitrile is a fluorinated and chlorinated aromatic nitrile compound with a methyl substituent, offering versatile reactivity in organic synthesis. Its distinct substitution pattern makes it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (cyano, chloro, fluoro) and electron-donating (methyl) groups enhances its utility in cross-coupling reactions, nucleophilic substitutions, and other functionalization processes. The compound’s stability and well-defined structure ensure consistent performance in multi-step syntheses. It is particularly useful in the development of active pharmaceutical ingredients (APIs) and advanced materials, where precise molecular modifications are required. Proper handling and storage are recommended due to its reactivity.
2-Chloro-4-fluoro-3-methylbenzonitrile structure
796600-15-2 structure
商品名:2-Chloro-4-fluoro-3-methylbenzonitrile
CAS番号:796600-15-2
MF:C8H5ClFN
メガワット:169.583404302597
MDL:MFCD13193544
CID:547839
PubChem ID:44550971

2-Chloro-4-fluoro-3-methylbenzonitrile 化学的及び物理的性質

名前と識別子

    • 2-Chloro-4-fluoro-3-methylbenzonitrile
    • 2-chloro-4-fluoro-3-methyl-Benzonitrile
    • Benzonitrile, 2-chloro-4-fluoro-3-methyl-
    • 2-chloro-3-methyl-4-fluorobenzonitrile
    • PubChem18453
    • KSC375I2D
    • IOKBJSAKTZEMBR-UHFFFAOYSA-N
    • STL555275
    • RW3467
    • CL8160
    • BBL101479
    • FCH1157407
    • RP23184
    • AM83044
    • EN000093
    • AX8158600
    • DB-0
    • Sodiumselenatedecahydrate
    • AKOS005259165
    • J-508732
    • 796600-15-2
    • FT-0649327
    • DTXSID00659310
    • A839730
    • CS-W004249
    • MFCD13193544
    • SCHEMBL220882
    • DS-0753
    • 2-Chloro-4-fluoro-3-methylbenzonitrile (ACI)
    • DB-014072
    • MDL: MFCD13193544
    • インチ: 1S/C8H5ClFN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3
    • InChIKey: IOKBJSAKTZEMBR-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C(Cl)=C(C)C(F)=CC=1

計算された属性

  • せいみつぶんしりょう: 169.00900
  • どういたいしつりょう: 169.009
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 23.8

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 260.8±35.0 °C at 760 mmHg
  • フラッシュポイント: 111.5±25.9 °C
  • 屈折率: 1.531
  • ようかいど: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 23.79000
  • LogP: 2.65918

2-Chloro-4-fluoro-3-methylbenzonitrile セキュリティ情報

2-Chloro-4-fluoro-3-methylbenzonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Chloro-4-fluoro-3-methylbenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C367315-500mg
2-Chloro-4-fluoro-3-methylbenzonitrile
796600-15-2
500mg
$ 98.00 2023-09-08
Apollo Scientific
PC520690-5g
2-Chloro-4-fluoro-3-methylbenzonitrile
796600-15-2 98+%
5g
£58.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1053319-1g
2-Chloro-4-fluoro-3-methylbenzonitrile
796600-15-2 97%
1g
¥74.00 2024-07-28
eNovation Chemicals LLC
D548678-5g
2-Chloro-4-fluoro-3-Methylbenzonitrile
796600-15-2 97%
5g
$170 2024-05-24
Alichem
A010008295-500mg
2-Chloro-4-fluoro-3-methylbenzonitrile
796600-15-2 97%
500mg
$790.55 2023-09-01
Chemenu
CM243794-25g
2-Chloro-4-fluoro-3-methylbenzonitrile
796600-15-2 95+%
25g
$243 2022-06-10
Chemenu
CM243794-10g
2-Chloro-4-fluoro-3-methylbenzonitrile
796600-15-2 95+%
10g
$133 2022-06-10
TRC
C367315-250mg
2-Chloro-4-fluoro-3-methylbenzonitrile
796600-15-2
250mg
$ 75.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
073789-1g
2-Chloro-4-fluoro-3-methylbenzonitrile
796600-15-2 95%
1g
11379.0CNY 2021-08-04
TRC
C367315-5g
2-Chloro-4-fluoro-3-methylbenzonitrile
796600-15-2
5g
$ 460.00 2023-04-18

2-Chloro-4-fluoro-3-methylbenzonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt; rt → 200 °C; 150 s, 200 °C
リファレンス
Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators
Schlienger, Nathalie; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7186-7191

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Iron ,  Bromine ;  rt; 15 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt; rt → 200 °C; 150 s, 200 °C
リファレンス
Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators
Schlienger, Nathalie; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7186-7191

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -70 °C
1.2 -70 °C; 17 h, -70 °C → -5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -5 °C
リファレンス
2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM) for Muscle Atrophy
Saeed, Ashraf; et al, Journal of Medicinal Chemistry, 2016, 59(2), 750-755

2-Chloro-4-fluoro-3-methylbenzonitrile Raw materials

2-Chloro-4-fluoro-3-methylbenzonitrile Preparation Products

2-Chloro-4-fluoro-3-methylbenzonitrile 関連文献

2-Chloro-4-fluoro-3-methylbenzonitrileに関する追加情報

2-Chloro-4-fluoro-3-methylbenzonitrile: A Comprehensive Overview

The compound 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS No. 796600-15-2) is a highly specialized organic chemical that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced materials science. This compound belongs to the class of halogenated benzonitriles, which are known for their unique electronic properties and structural versatility. The benzonitrile core of this molecule serves as a foundational structure for various functional groups, making it a valuable intermediate in the synthesis of complex organic compounds.

Recent studies have highlighted the potential of 2-Chloro-4-fluoro-3-methylbenzonitrile in drug discovery, particularly in the development of novel anti-cancer agents. Researchers have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for targeted therapies. The presence of the chlorine and fluorine substituents plays a crucial role in modulating the electronic properties of the molecule, enhancing its bioavailability and pharmacokinetic profile.

In addition to its pharmaceutical applications, 2-Chloro-4-fluoro-3-methylbenzonitrile has shown promise in agrochemical research. The compound's ability to inhibit key enzymes involved in plant pathogenesis has led to its investigation as a potential fungicide or herbicide. Recent field trials have indicated that the compound demonstrates high efficacy against fungal pathogens while maintaining low toxicity to non-target organisms, making it a promising candidate for sustainable agricultural practices.

The synthesis of 2-Chloro-4-fluoro-3-methylbenzonitrile involves a multi-step process that typically begins with the preparation of the benzonitrile derivative followed by successive halogenation and alkylation steps. The use of advanced catalytic systems and green chemistry principles has significantly improved the yield and purity of the compound, aligning with current trends toward environmentally friendly chemical manufacturing.

From a structural standpoint, the methyl group at position 3 introduces steric effects that influence the molecule's conformational flexibility. This property is particularly advantageous in drug design, where precise control over molecular geometry is essential for achieving optimal binding affinity to target proteins. Furthermore, the combination of electron-withdrawing groups (cyano, chlorine) and an electron-donating group (methyl) creates a unique electronic environment that enhances the molecule's reactivity in various chemical transformations.

Recent advancements in computational chemistry have enabled researchers to perform detailed quantum mechanical studies on 2-Chloro-4-fluoro-3-methylbenzonitrile, providing insights into its electronic structure and reactivity patterns. These studies have revealed that the compound exhibits significant aromaticity due to resonance stabilization between the cyano group and the benzene ring. This aromatic character not only contributes to the molecule's stability but also facilitates its participation in electrophilic aromatic substitution reactions.

In terms of environmental impact, 2-Chloro-4-fluoro-3-methylbenzonitrile has been subjected to extensive ecotoxicological assessments. Studies indicate that while the compound demonstrates moderate toxicity to aquatic organisms, its degradation products are relatively non-toxic and can be effectively biodegraded under aerobic conditions. These findings underscore the importance of responsible handling and disposal practices when working with this compound.

Looking ahead, ongoing research is focused on exploring novel applications for 2-Chloro-4-fluoro-3-methylbenzonitrile in areas such as sensors and optoelectronic devices. Its unique electronic properties make it a strong candidate for use in organic light-emitting diodes (OLEDs) and other advanced materials systems. Preliminary results from these investigations suggest that incorporating this compound into device architectures could significantly enhance performance metrics such as efficiency and stability.

In conclusion, 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS No. 796600-15-2) stands out as a versatile and multifaceted organic compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique structural features and electronic properties continue to drive innovative research across diverse disciplines, positioning it as a key player in future advancements within these fields.

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